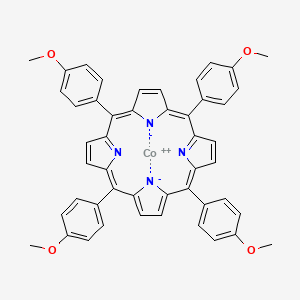

Cobalt tetramethoxyphenylporphyrin

描述

Significance as Functional Materials in Chemical and Biological Systems

Metalloporphyrins, a class of compounds characterized by a porphyrin ring chelating a central metal ion, are fundamental to many biological processes and have found increasing application in materials science. nih.govresearchgate.net In nature, they are the "pigments of life," crucial for functions like oxygen transport by hemoglobin (iron-porphyrin), photosynthesis in chlorophyll (B73375) (magnesium-porphyrin), and electron transport by cytochromes (iron-porphyrin). researchgate.netresearchgate.net The nervous system's proper functioning also relies on a cobalt-containing porphyrin, methylcobalamin, also known as vitamin B12. researchgate.net

The unique properties of metalloporphyrins, such as their extended π-electron systems, chemical stability, and ability to chelate various metal ions, make them highly versatile. nih.govresearchgate.net These characteristics allow for their use in a wide array of applications, including as components in molecular wires, organic metals, and other advanced materials. nih.govresearchgate.net Their tunable photochemical and photophysical properties also make them promising for biomedical applications. nih.gov

A Versatile Molecular Platform for Academic Inquiry

Cobalt tetramethoxyphenylporphyrin, a synthetic metalloporphyrin, serves as a versatile platform for scientific investigation. Its structure, featuring a cobalt(II) ion at the center of a tetramethoxyphenylporphyrin macrocycle, allows for a wide range of chemical modifications and applications.

The synthesis of cobalt(II) tetrakis(4-methoxyphenyl)porphyrin typically involves the reaction of 5,10,15,20-tetra(4'-methoxyphenyl)porphyrin with a cobalt(II) salt, such as cobalt(II) acetate (B1210297), in a solvent like dimethylformamide (DMF). gfmoorelab.com This process yields the stable cobalt(II) porphyrinate. gfmoorelab.com Further oxidation can produce the cobalt(III) form of the complex. gfmoorelab.com

The properties of this compound make it a subject of interest for various research applications. Its catalytic activity is a key area of study. For instance, it has been shown to act as a catalyst in the oxidation of a variety of organic substrates. sigmaaldrich.com It also exhibits potential in electrochemical applications, such as the reduction of molecular oxygen. nih.gov The specific properties of Cobalt(II) tetrakis(4-methoxyphenyl)porphine are detailed in the table below.

| Property | Value |

| Chemical Formula | C48H36CoN4O4 |

| Molecular Weight | 791.76 g/mol |

| Appearance | Solid |

| λmax | 417 nm, 530 nm |

| CAS Number | 28903-71-1 |

Table 1: Physicochemical Properties of Cobalt(II) tetrakis(4-methoxyphenyl)porphine sigmaaldrich.com

Research has demonstrated the enhanced catalytic activity of cobalt porphyrins when immobilized on materials like carbon nanotubes, highlighting the importance of the catalyst's environment. nih.gov Furthermore, cobalt porphyrins, including derivatives of tetramethoxyphenylporphyrin, are investigated as models for cytochrome P450 enzymes to understand their catalytic mechanisms in oxidation reactions. nih.gov The stability and reactivity of these compounds can be tuned by introducing different substituents on the porphyrin ring. nih.gov

The study of cobalt porphyrins extends to their interaction with small molecules. For example, research has provided spectroscopic evidence of the interaction between molecular oxygen and the cobalt centers within a metal-organic framework at room temperature. nih.gov The ability of cobalt(II)-tetraphenylporphyrin to form a complex with carbon monoxide has also been reported. capes.gov.br These investigations are crucial for developing new catalysts and materials with specific functionalities.

属性

CAS 编号 |

28903-71-1 |

|---|---|

分子式 |

C48H36CoN4O4 |

分子量 |

791.8 g/mol |

IUPAC 名称 |

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |

InChI 键 |

QBCIMRXPMLWVML-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

规范 SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

溶解度 |

not available |

产品来源 |

United States |

Synthetic Methodologies for Cobalt Tetramethoxyphenylporphyrin and Its Derivatives

General Synthetic Pathways to Tetramethoxyphenylporphyrin Ligands

The foundational step in synthesizing Cobalt(II) meso-tetra(4-methoxyphenyl)porphine is the creation of the free-base porphyrin ligand, 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (H₂TMPP). The most common and established methods for this synthesis are the Adler-Longo and Lindsey methods, which involve the acid-catalyzed condensation of pyrrole (B145914) with a substituted benzaldehyde (B42025).

In the context of H₂TMPP, the specific aldehyde used is 4-methoxybenzaldehyde (B44291) (p-anisaldehyde).

Adler-Longo Method : This one-pot synthesis involves refluxing pyrrole and 4-methoxybenzaldehyde in a high-boiling carboxylic acid, such as propionic acid, which serves as both the catalyst and the solvent. researchgate.net The reaction is typically open to the air, which acts as the oxidant to convert the porphyrinogen (B1241876) intermediate to the final aromatic porphyrin macrocycle. While straightforward, the yields for this method rarely exceed 20%. nih.gov

Lindsey Synthesis : This is a two-step method that offers milder reaction conditions and generally higher yields. First, pyrrole and 4-methoxybenzaldehyde are condensed at room temperature in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) with an acid catalyst (e.g., trifluoroacetic acid). This forms the porphyrinogen intermediate. In the second step, the porphyrinogen is oxidized to the porphyrin using an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Following the reaction, the crude product is purified using column chromatography on silica (B1680970) or alumina (B75360) to isolate the pure tetramethoxyphenylporphyrin ligand. researchgate.net

Metalation Procedures for Cobalt Incorporation into the Porphyrin Macrocycle

The insertion of cobalt into the tetramethoxyphenylporphyrin macrocycle is a crucial step to form the final complex. This process, known as metalation, involves the reaction of the free-base porphyrin (H₂TMPP) with a cobalt(II) salt.

A widely used procedure involves dissolving the H₂TMPP ligand in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF). researchgate.netnih.gov A salt of cobalt, such as cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O) or cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), is then added to the solution. researchgate.netnih.govnih.gov The mixture is heated under reflux for a period, typically ranging from 20 seconds to several hours. nih.govgfmoorelab.com

The progress of the metalation can be monitored using UV-visible spectroscopy, as the insertion of the cobalt ion causes a distinct shift in the absorption bands of the porphyrin. researchgate.net Once the reaction is complete, the solution is cooled, and the cobalt porphyrin complex is precipitated by adding water. nih.govnih.gov The resulting solid is then filtered, washed, and purified, often by chromatography, to yield the final Cobalt tetramethoxyphenylporphyrin. nih.govgfmoorelab.com An alternative solvent system involves using glacial acetic acid. chemicalbook.com

| Cobalt Salt | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Cobalt(II) acetate | N,N-dimethylformamide (DMF) | Reflux for 1-4 hours | researchgate.netnih.gov |

| Cobalt(II) chloride | N,N-dimethylformamide (DMF) | Reflux for 2-4 hours | nih.govnih.gov |

| Cobalt(II) acetate | Glacial Acetic Acid | Boiling/Reflux | chemicalbook.com |

Strategies for Peripheral Functionalization and Substitution Effects

The chemical and physical properties of cobalt porphyrins can be systematically tuned by introducing various functional groups onto the periphery of the porphyrin ring. wikipedia.org These modifications can alter the electronic structure, solubility, and catalytic activity of the complex.

The electronic nature of the cobalt center can be modulated by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the meso-phenyl rings.

Electron-Donating Groups (EDGs) : The methoxy (B1213986) (-OCH₃) groups already present in this compound are electron-donating, which increases the electron density at the cobalt center. rsc.orgrsc.org This enhanced electron density can facilitate the electrosorption of substrates like CO₂ in catalytic reactions. rsc.org Further introduction of EDGs is expected to enhance this effect. Studies on related cobalt porphyrins show that electron-rich complexes tend to exhibit higher catalytic activity in acidic media. acs.org

Electron-Withdrawing Groups (EWGs) : Conversely, introducing EWGs, such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂), decreases the electron density at the metal center. nih.govnih.govrsc.org This modification can increase the catalyst's stability against oxidative degradation. nih.gov For instance, the introduction of chloro and bromo groups into cobalt deuteroporphyrin (B1211107) has been shown to improve catalyst stability and selectivity in oxidation reactions. nih.gov In some cases, particularly at neutral pH, cobalt porphyrins functionalized with strong EWGs can outperform their electron-rich counterparts in photocatalytic hydrogen evolution. nih.govacs.org

The effect of these substituents is primarily inductive, as the meso-phenyl rings are nearly perpendicular to the porphyrin macrocycle, which limits conjugation. rsc.org

| Substituent Type | Example Groups | Effect on Cobalt Center | Impact on Properties | Reference |

|---|---|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density | Can increase activity in certain catalytic reactions (e.g., CO₂ reduction) | rsc.orgrsc.org |

| Electron-Withdrawing | -Cl, -Br, -F, -NO₂ | Decreases electron density | Can increase stability against oxidation; can enhance activity at neutral pH | nih.govnih.govacs.org |

Introducing charged groups is a key strategy to modify the solubility and electrostatic interactions of the porphyrin complex, which is particularly important for applications in aqueous media or for creating specific interactions at interfaces.

Anionic Groups : Sulfonation is a common method to render the typically water-insoluble porphyrin complex soluble in water. This is achieved by reacting the porphyrin with a sulfonating agent. The resulting water-soluble sulfonated cobalt porphyrins have been studied for photocatalytic hydrogen evolution in aqueous solutions. nih.govacs.org

Cationic Groups : The introduction of positively charged functionalities, such as in cobalt tetra-(N-methyl-pyridyl)porphyrin (CoTMPyP) or cobalt tetra-(4-N,N,N-trimethylanilinium)porphyrin (CoTMAP), can also enhance performance in aqueous environments. rsc.org These cationic groups can lead to an increase in CO₂ reduction activity, which is attributed to the electrostatic stabilization of the transition state during the rate-determining electron transfer step. rsc.org Another approach involves the functionalization of porphyrin-phospholipid bilayers with cobalt, which can then effectively and irreversibly capture histidine-tagged proteins and peptides through coordination, a process driven by a Co(II) to Co(III) transition. nih.gov

Fabrication of Supported this compound Systems

To overcome issues like aggregation and improve catalyst stability and reusability, cobalt porphyrins are often immobilized on solid supports. Carbon-based materials are particularly favored due to their high surface area, excellent conductivity, and stability. rsc.org

The immobilization of cobalt porphyrins, including CoTMPP and its analogs, onto carbon supports is a key strategy for developing advanced catalytic systems. This is typically achieved through non-covalent interactions, such as π-π stacking between the aromatic porphyrin ring and the graphitic surface of the support.

Graphene and Reduced Graphene Oxide (RGO) : Cobalt tetraphenylporphyrin (B126558) (CoTPP), a closely related analog, has been immobilized on reduced graphene oxide (RGO) to create nanocomposites. nih.gov These materials leverage the high surface area and conductivity of graphene to enhance the catalytic performance of the porphyrin.

Carbon Nanotubes (CNTs) : The immobilization of cobalt porphyrins onto multi-walled carbon nanotubes (MWCNTs) has been shown to remarkably enhance electrocatalytic abilities. nih.govrsc.org For example, while CoTPP performs poorly as a CO₂ reduction catalyst in a homogeneous solution, its immobilization on CNTs leads to selective CO₂ reduction to CO at a low overpotential in an aqueous medium. nih.gov This enhancement is attributed to the unique environment created at the catalyst-support interface. nih.gov

Mesoporous Carbon Nitride (MCN) : CoTMPP has been specifically integrated with mesoporous carbon nitride (MCN). rsc.orgresearchgate.net MCN is synthesized using a mesoporous silica template. The CoTMPP is then integrated into the MCN support without requiring high-temperature heat treatment. rsc.orgresearchgate.net This composite material (CoTMPP@MCN) exhibits high durability, which is facilitated by the surface coordination of the CoTMPP through nitrogen atoms present on the MCN surface. rsc.orgresearchgate.net This system has proven to be a highly selective and durable electrocatalyst for the two-electron reduction of oxygen to produce hydrogen peroxide. rsc.orgresearchgate.net

Dispersion within Ionomer Solutions and Membrane Preparation

The successful integration of this compound (CoTMPP) into ionomeric membranes is a critical step for its application in electrochemical devices such as fuel cells. The dispersion process is fundamental to creating a homogeneous and functional membrane-electrode assembly.

A documented method involves the preparation of a CoTMPP-infused ionomer solution. researchgate.net In a specific example, a 5 wt. % dispersion of a commercial perfluorosulfonic acid (PFSA) polymer solution, such as Nafion®, is prepared. researchgate.net To this, Cobalt(II)tetramethoxyphenylporphyrin is added at a concentration of 5 wt. % relative to the PFSA polymer solids. researchgate.net The solvent system for this dispersion is typically a mixture of 1-propanol (B7761284) and water, often in a 3/2 weight ratio. researchgate.net

Homogenization is a key step to ensure uniform dispersion. An IKA homogenizer can be employed for approximately four minutes to achieve a consistent mixture. researchgate.net The result of this process is the complete solubilization of the CoTMPP in the ionomer solution, yielding a distinct blood-red liquid. researchgate.net This solution is then centrifuged to eliminate any suspended air bubbles before it is used for membrane casting or electrode fabrication. researchgate.net

The properties of the final membrane are influenced by the dispersion quality and subsequent processing steps. While specific studies on CoTMPP are detailed in patent literature, broader research on other cobalt porphyrins provides additional context. For instance, thin membranes of cobalt-tetraphenylporphyrin (CoTPP) complexes have been successfully prepared with thicknesses of 80–90 nm on porous supports, demonstrating the feasibility of creating very thin, homogeneous porphyrin-ionomer layers. researchgate.net The choice of ionomer, such as Nafion™, is crucial as it provides the necessary ion-conducting properties for electrochemical applications. nafion.com The preparation of these membranes can be a precursor to their use in various applications, including as ion-selective electrodes, where the porphyrin acts as an ionophore. chula.ac.th

Table 1: Example of CoTMPP Dispersion in Ionomer Solution

| Parameter | Value/Description | Source |

|---|---|---|

| Ionomer | DE2020 Nafion® solution | researchgate.net |

| CoTMPP Concentration | 5 wt. % based on PFSA polymer solids | researchgate.net |

| Solvent System | 1-propanol and water (3/2 weight ratio) | researchgate.net |

| Dispersion Method | Homogenization (e.g., IKA homogenizer) | researchgate.net |

| Resulting Solution | Soluble, blood-red appearance | researchgate.net |

Plasma Treatment Methods for Surface Modification of Supported Catalysts

Plasma treatment is an innovative, low-temperature alternative to traditional high-temperature pyrolysis for activating carbon-supported catalysts, including this compound (CoTMPP). This surface modification technique can enhance catalytic activity for reactions like oxygen reduction while avoiding issues such as particle aggregation that can occur during heat treatment. core.ac.uk

In a typical experimental setup, CoTMPP is first supported on a high-surface-area carbon black, such as Black Pearls (BP). researchgate.net This precursor material is then subjected to a low-temperature plasma. The treatment is often carried out in a specialized reactor, for example, an inductively coupled plasma (ICP) reactor equipped with a vibrating bed. researchgate.net The vibration ensures the fluidization of the catalyst powder, allowing for uniform treatment of the particles. researchgate.net

Several parameters of the plasma treatment can be precisely controlled to optimize the catalyst's performance. These include the composition of the plasma gas (e.g., Argon, Ar/O2 mixture), the duration of the treatment, and the applied plasma power. core.ac.ukresearchgate.net Research has shown that varying these parameters significantly influences the resulting electrochemical activity of the CoTMPP-based catalyst. core.ac.uk For instance, studies have compared the effects of different plasma power levels, ranging from 50 to 400 W, on the catalyst's performance in the oxygen reduction reaction. researchgate.net

Post-treatment characterization is essential to evaluate the effects of the plasma. Techniques like cyclovoltammetry (CV) and Rotating Disc Electrode (RDE) are used to measure the electrochemical activity. core.ac.uk Spectroscopic methods such as UV-Vis and IR spectroscopy help in analyzing structural changes to the CoTMPP molecule and its interaction with the carbon support. core.ac.uk Results have indicated that argon plasma treatment can yield a catalyst with higher electrochemical activity compared to conventionally heat-treated samples. core.ac.uk This suggests that plasma processing is a promising strategy for creating more efficient and surface-optimized catalytic materials. core.ac.uk

Table 2: Parameters for Plasma Treatment of Carbon-Supported CoTMPP

| Parameter | Range/Type | Purpose/Effect | Source |

|---|---|---|---|

| Catalyst Support | Black Pearls (BP) carbon | High surface area for catalyst dispersion | researchgate.net |

| Reactor Type | Inductively Coupled Plasma (ICP) in a vibrating bed reactor | Uniform treatment of catalyst powder | researchgate.net |

| Plasma Gas | Argon (Ar), Argon/Oxygen (Ar/O₂) mixtures | Influences surface chemistry and active site formation | core.ac.ukresearchgate.net |

| Plasma Power | 50 W to 400 W | Controls the energy of the plasma and degree of surface modification | researchgate.net |

| Treatment Duration | Varied (e.g., 10 minutes) | Affects the extent of modification | researchgate.net |

Advanced Characterization of Electronic and Molecular Structures of Cobalt Tetramethoxyphenylporphyrin

Spectroscopic Analysis for Electronic and Vibronic Properties

The advanced characterization of cobalt tetramethoxyphenylporphyrin (CoTMPP) relies on a suite of spectroscopic techniques to probe its intricate electronic and molecular structures. These methods provide detailed insights into the compound's fundamental properties, from electron transitions to surface characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within porphyrin macrocycles. The spectra of metalloporphyrins like CoTMPP are characterized by two primary features: an intense Soret band (or B band) near 400 nm and weaker Q bands at longer wavelengths (500-600 nm). These bands arise from π-π* transitions within the porphyrin ring.

For CoTMPP, the Soret band appears around 420-440 nm. researchgate.net The position and intensity of this band are sensitive to the local environment, including solvent polarity and the coordination of axial ligands to the central cobalt ion. For instance, the formation of a composite with reduced graphene oxide (rGO) and multi-walled carbon nanotubes (MWCNTs) results in a red shift of the Soret band to approximately 440 nm, indicating strong π-π interactions between the components. researchgate.net The Q bands, which are typically less intense, are also observed and provide further information about the symmetry and electronic structure of the molecule. In the hexaaquacobalt(II) ion, a related octahedral complex, the absorption maximum (λ_max) is around 540 nm. docbrown.info The electronic transitions are influenced by the d-orbital configuration of the cobalt center, which for Co(II) is a d⁷ system. researchgate.net Complexation with ligands can significantly alter the spectrum; for example, the hexaamminecobalt(III) complex shows absorption peaks at 341 nm and 475 nm. docbrown.infosemanticscholar.org

Table 1: UV-Vis Absorption Data for this compound and Related Complexes

| Compound/Complex | Soret Band (nm) | Q Bands (nm) | Reference |

|---|---|---|---|

| CoTMPP | ~420 | Not Specified | researchgate.net |

| CoTMPP-rGO/MWCNTs | ~440 | Not Specified | researchgate.net |

| Hexaaquacobalt(II) ion | Not Applicable | ~540 | docbrown.info |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations

Key vibrational bands for CoTMPP include C=C and C=N stretching frequencies associated with the porphyrin ring, typically found in the 1400-1600 cm⁻¹ region. mdpi.comnih.gov The methoxy (B1213986) groups (-OCH₃) on the phenyl rings give rise to C-O stretching bands, generally observed between 1000-1300 cm⁻¹. researchgate.net A strong peak observed around 1000 cm⁻¹ is attributed to the interaction between the cobalt center and the four nitrogen atoms of the tetrapyrrole core. researchgate.net The coordination of axial ligands can be confirmed by the appearance of new bands; for example, the coordination of nicotinoyl chloride to a similar cobalt porphyrin was confirmed by a ν(C=O) stretching frequency at 1708 cm⁻¹. mdpi.com The ν(CH) stretching frequencies for the porphyrin and its ligands are typically seen in the 2850–3050 cm⁻¹ range. mdpi.com

Table 2: Characteristic FTIR Vibrational Frequencies for Cobalt Porphyrin Systems

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2850–3050 | ν(C-H) stretching | mdpi.com |

| 1708 | ν(C=O) of axial ligand | mdpi.com |

| ~1600 | C=C stretching (rGO in composite) | researchgate.net |

| 1496 | ν(C=C) and ν(C=N) stretching | mdpi.com |

| 1000-1300 | C-O stretching | researchgate.net |

| 1007 | δ(C-C-H) bending | mdpi.com |

Raman Spectroscopy for Structural Information and Support Interactions

Resonance Raman (RR) spectroscopy is a powerful tool for studying metalloporphyrins because excitation within their strong electronic absorption bands selectively enhances the vibrations of the chromophore. ias.ac.in This technique provides detailed information about the oxidation state, spin state, and coordination environment of the central metal ion, as well as the structure of the porphyrin macrocycle. ias.ac.inresearchgate.net

For cobalt porphyrins, Raman bands are sensitive to the core size and the nature of the metal-ligand bonds. Key high-frequency bands arise from Cβ-Cβ, Cα-Cβ, and Cα-Cm stretching modes of the porphyrin ring. researchgate.net For a cobalt porphyrin complex (PCo), new Raman modes at 1596 cm⁻¹, 997 cm⁻¹, and 400 cm⁻¹ have been ascribed to Co complex stretching, Co metal complex stretching, and metalloporphyrin bond angles (Cα-Cm-Cβ), respectively. researchgate.net These new peaks emerge due to the insertion of the Co metal into the porphyrin core. researchgate.net Interactions with a support material or axial ligands can cause shifts in these frequencies. For example, groove-binding of a Co(III) porphyrin to the A-T sites of nucleic acids results in a small upward shift of the Cβ-H bending mode (~1100 cm⁻¹) and a downward shift of the Cβ-Cβ stretching mode (~1570 cm⁻¹). oup.com

Table 3: Selected Raman Active Modes for Cobalt Porphyrins

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1570 | Cβ-Cβ stretch | oup.com |

| 1596 | Co complex stretching | researchgate.net |

| ~1100 | Cβ-H bending | oup.com |

| 997 | Co metal complex stretching | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Unpaired Electron Localization

Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely suited for studying paramagnetic species like Co(II) porphyrins, which have an unpaired electron (d⁷ configuration, S=1/2 in the low-spin state). osti.gov The technique provides detailed information about the electronic structure, specifically the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment and spin state of the cobalt ion. researchgate.netrsc.org

The EPR spectra of Co(II) porphyrins are characteristic of a low-spin d⁷ system. researchgate.net The spectra can reveal the presence of different species in solution, such as 1:1 and 2:1 charge transfer complexes with solvent molecules like toluene (B28343). rsc.org The spin state of the cobalt center is a critical parameter. While typically low-spin, a transition to a high-spin state (S=3/2) can be induced by factors such as the coordination of strong σ-donor ligands or changes in pH that deprotonate an axial imidazole (B134444) ligand. nih.govnih.gov For high-spin Co(II) complexes, the axial zero-field splitting (ZFS) parameter, D, is a key characteristic that can be determined. acs.org The unpaired electron is primarily localized on the cobalt center, often in the d(z²) orbital for low-spin complexes, but its distribution can be influenced by axial ligation and the porphyrin structure. researchgate.netnih.gov

Table 4: Representative EPR Parameters for Cobalt(II) Porphyrin Systems

| System | Spin State | Key EPR Parameters | Findings | Reference |

|---|---|---|---|---|

| Co(II) Porphyrins | Low-spin (S=1/2) | Anisotropic g and A(⁵⁹Co) tensors | Tracks unpaired electron behavior and electronic configuration changes. | researchgate.netresearchgate.net |

| CoTPP in Toluene | Low-spin (S=1/2) | g and A(⁵⁹Co) values | Formation of 1:1 and 2:1 toluene-CoTPP complexes observed. | rsc.org |

| Co(F₂₈TPP) + 1-MeIm | High-spin (S=3/2) | Large downfield ¹⁹F NMR shifts | Complete conversion to high-spin state upon ligand coordination. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Ligand Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the molecular structure and conformation of porphyrin complexes in solution and the solid state. For cobalt porphyrins, both ¹H and ⁵⁹Co NMR are highly informative.

In paramagnetic Co(II) complexes, the ¹H NMR spectra exhibit significantly downfield-shifted signals due to the influence of the unpaired electron. The β-pyrrole protons can appear as low as ~16 ppm. mdpi.com In contrast, diamagnetic Co(III) porphyrins show signals in the more typical diamagnetic region, with β-pyrrole protons resonating around 8.9-9.1 ppm. researchgate.netmdpi.com This clear distinction allows for the ready determination of the cobalt oxidation state.

⁵⁹Co NMR is particularly sensitive to the electronic environment around the cobalt nucleus, with a chemical shift range spanning over 10,000 ppm. acs.org The chemical shifts and line widths are strongly influenced by the nature of the porphyrin ring and, most significantly, the axial ligands. acs.orgproquest.com Studies have shown that steric effects from substituents on the meso-phenyl groups, as well as solvent effects, cause significant changes in ⁵⁹Co chemical shifts and line widths. proquest.comdocumentsdelivered.com Solid-state ⁵⁹Co NMR can provide shielding and quadrupolar parameters, offering a more complete picture of the electronic structure at the cobalt center. acs.org

Table 5: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Porphyrin Species

| Protons | Free-Base TPP | Paramagnetic Co(II) TPP | Diamagnetic Co(III) TPP | Reference |

|---|---|---|---|---|

| β-pyrrole | ~8.8 | ~16 | 8.9 - 9.1 | researchgate.netmdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of elements within the top few nanometers of a material's surface. For CoTMPP, particularly when deposited as a thin film or part of a catalytic system, XPS provides invaluable information about the cobalt center.

The Co 2p region of the XPS spectrum is characteristic of the cobalt oxidation state. The spectrum is split into two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. The binding energies and the presence of satellite peaks can distinguish between Co(0), Co(II), and Co(III) states. researchgate.net For instance, in supported cobalt catalysts, Co(II) (as in CoO) and mixed Co(II)/Co(III) (as in Co₃O₄) phases can be identified and monitored under different reaction conditions. researchgate.netnih.gov Studies on similar cobalt porphyrin networks on surfaces have shown that the oxidation state of the central cobalt atom can be tuned, with Co(I), Co(II), and Co(III) states being identified. units.itresearchgate.net The binding energies of other elements, such as N 1s, C 1s, and O 1s (from the methoxy groups), can also be analyzed to provide a comprehensive understanding of the surface chemistry and interactions.

Table 6: Representative XPS Binding Energies for Different Cobalt Oxidation States

| Species | Co 2p₃/₂ Binding Energy (eV) | Key Features | Reference |

|---|---|---|---|

| Co(II) | ~781-782 | Strong satellite peaks | researchgate.netnih.gov |

| Co(III) | ~780 | Weaker or absent satellite peaks | researchgate.netnih.gov |

| Co(0) | ~778 | Metallic state | researchgate.net |

Structural Elucidation via Diffraction and Microscopy Techniques

The comprehensive characterization of this compound (CoTMPP) relies on a suite of advanced analytical techniques. Diffraction and microscopy methods are indispensable for elucidating the compound's structural features, from its atomic arrangement in crystals to the morphology of its nanostructures and surfaces. These techniques provide critical insights into the material's physical properties and its behavior in various applications.

X-ray Diffraction (XRD) for Crystalline and Supramolecular Architectures

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms within a crystal lattice, including bond lengths and angles.

In the study of cobalt porphyrins, XRD provides definitive information on the molecular geometry. For instance, single-crystal X-ray analysis of a related compound, bis(2-aminophenol)(tetraphenylporphyrinato) cobalt(II), revealed that the cobalt(II) ion is located at an inversion center. scirp.org The average cobalt-to-porphyrin nitrogen (Co-Np) bond distance in this complex was determined to be 1.974(2) Å, which suggests a slightly ruffled porphyrin core. scirp.org Comparatively, another cobalt porphyrin complex, {[CoII(TPP)(µ-4,4'-bipy)].2bipy}n, exhibits Co-Np distances of 1.985(5) and 1.993(1) Å. scirp.org The reduction of a cobalt(III) porphyrin to a cobalt(I) species, [CoI(TPP)][K⊂222]4Cl3·H2O, results in a shorter average Co-Np bond distance of 1.942 (3) Å, attributed to enhanced back-donation from the electron-rich cobalt(I) center to the porphyrin's π system. researchgate.net

Powder X-ray Diffraction (PXRD) is particularly useful for analyzing bulk samples and identifying different crystalline phases. tue.nl For cobalt-based catalysts, PXRD can be used to perform phase identification and quantitative analysis, ensuring the purity and activity of the material. tue.nl The analysis involves comparing the experimental diffraction pattern to simulated data, which can yield information on the relative weight percentage of different crystalline forms within a sample. tue.nl A crystallographic study of deoxy cobalt(II) mesoporphyrin IX myoglobin (B1173299) also utilized XRD to compare its structure with acid metmyoglobin, revealing shifts in the prosthetic group's position. nih.gov

| Compound | Crystal System | Space Group | Avg. Co-Np Bond Distance (Å) | Reference |

|---|---|---|---|---|

| [CoI(TPP)][K⊂222]4Cl3·H2O | Monoclinic | C2/c | 1.942 (3) | researchgate.net |

| [CoII(TPP)(Hon)2] | Not Specified | Not Specified | 1.974(2) | scirp.org |

| {[CoII(TPP)(µ-4,4'-bipy)].2bipy}n | Not Specified | Not Specified | 1.985(5) / 1.993(1) | scirp.org |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at the micro- and nanoscale. numberanalytics.com It works by scanning a focused beam of electrons over a sample's surface, which generates various signals that provide information about the surface topography and composition. wur.nl For catalytic materials like CoTMPP, SEM analysis is crucial for understanding how surface features, texture, porosity, and particle size distribution impact performance. numberanalytics.com

When CoTMPP is used in composite materials, such as catalysts, SEM can reveal how it is distributed and integrated with the support material. For instance, studies on cobalt films electrodeposited on substrates used SEM to determine the thickness and observe the morphological structure of the films. researchgate.net In the development of catalysts, SEM is used to analyze the morphology of nanoparticles, as their size and shape significantly influence catalytic activity. numberanalytics.com The technique can be combined with Energy Dispersive X-ray Spectroscopy (EDX) to provide elemental composition data alongside the morphological imagery, offering a more complete picture of the material's surface. wur.nlthermofisher.com This correlative approach is valuable for studying surface and interface reactions in diverse fields such as catalysts, batteries, and coatings. thermofisher.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the analysis of a material's internal structure, such as the size, shape, and arrangement of nanoparticles. mdpi.com A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. mdpi.com TEM is considered a gold standard for assessing nanoparticle size. nih.gov

For CoTMPP-based materials, TEM is instrumental in characterizing their nanostructural features. For example, TEM micrographs of CoTMPP supported on different carbon materials like black pearls (BP), graphene oxide (GO), and mesoporous carbon (MPC) have shown how the catalyst is dispersed. researchgate.net These studies also visualize the effect of heat treatment on the nanostructure of the supported CoTMPP. researchgate.net High-resolution TEM (HRTEM) can even provide information about the crystal structure of individual nanoparticles. nih.gov The analysis of a large number of particles from TEM images allows for the creation of size distribution histograms, providing statistically relevant data on the nanoparticle population. nih.govmdpi.com

| Material | Support | Observation | Reference |

|---|---|---|---|

| CoTMPP | Black Pearls 2000 (BP) | Visualization of catalyst before and after heat treatment. | researchgate.net |

| CoTMPP | Graphene Oxide (GO) | Analysis of catalyst dispersion and effect of pyrolysis. | researchgate.net |

| CoTMPP | Mesoporous Carbon (MPC) | Characterization of supported catalyst nanostructure. | researchgate.net |

| Cobalt Ferrite Nanoparticles | None | Evaluation of morphology and size distribution (average size 10.45 nm). | nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It can achieve resolution at the nanometer scale and, in some cases, even at the atomic level.

AFM has been used to analyze the surface of cobalt-containing materials, revealing detailed topographical features. For example, in studies of cobalt phosphide (B1233454) nanosheets, AFM imaging confirmed a two-dimensional nanostructure with a lateral size of several hundred nanometers. researchgate.netresearchgate.net Critically, line-scanning profiles from AFM data allowed for the measurement of the nanosheets' thickness, which was found to be approximately 1.3 ± 0.05 nm. researchgate.net This demonstrates the capability of AFM to provide quantitative height information, which is often challenging with electron microscopy techniques alone. nih.gov

When imaging cobalt nanoparticles, different AFM modes can be employed. Research has shown that imaging with a low amplitude solution does not produce noticeable changes in the nanoparticles, whereas a high amplitude solution can cause irreversible deformation due to the larger tip-surface forces exerted. nih.gov This highlights the ability of AFM not only to image surfaces but also to probe mechanical properties and interactions at the nanoscale.

| Material | Finding | Quantitative Data | Reference |

|---|---|---|---|

| Cobalt Phosphide Nanosheets | 2D nanostructure with defined lateral size. | Average thickness: 1.3 ± 0.05 nm | researchgate.net |

| Cobalt Nanoparticles | Imaging with low amplitude solution avoids sample deformation. | Tip-surface force (low amplitude): ~ -4nN | nih.gov |

| Cobalt Nanoparticles | Imaging with high amplitude solution causes irreversible deformation. | Tip-surface force (high amplitude): ~ 14nN | nih.gov |

| Electrodeposited Cobalt Films | Revealed morphological structure of the films. | Film thicknesses: 14 µm and 23 µm | researchgate.net |

Electrochemical Investigations and Catalytic Mechanisms of Cobalt Tetramethoxyphenylporphyrin

Fundamentals of Cobalt Tetramethoxyphenylporphyrin Electrochemistry

The electrochemical behavior of this compound (CoTMPP) is fundamental to understanding its catalytic applications, particularly in the oxygen reduction reaction (ORR). The redox activity of CoTMPP involves both the central cobalt metal ion and the porphyrin macrocycle, which can be investigated using various electrochemical techniques.

Cyclic Voltammetry (CV) for Redox Behavior and Electron Transfer Kinetics

Cyclic voltammetry is a powerful tool for probing the redox processes of CoTMPP. The rich electrochemistry of cobalt porphyrins, including CoTMPP, consists of both metal-centered (Co(I)/Co(II)/Co(III)) and porphyrin-centered redox processes. nih.govresearchgate.net By varying the substituents on the phenyl rings of the porphyrin ligand, these redox processes can be tuned over a wide range of potentials. nih.govresearchgate.net

Studies on similar cobalt tetraphenylporphyrin (B126558) derivatives reveal multiple one-electron transfer steps. For instance, a cyclic voltammogram of a meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) complex in N,N-dimethylformamide (DMF) showed two reversible reduction waves and two reversible oxidation waves. nih.govresearchgate.net The first oxidation, attributed to the Co(II)/Co(III) redox couple, can be broadened by the coordination of the solvent to the oxidized Co(III) center. nih.gov A second oxidation at a more positive potential is typically assigned to a porphyrin-centered process (Por²⁻/Por¹⁻). nih.gov

On the reduction side, the first wave is generally ascribed to the cobalt-centered Co(II)/Co(I) process, followed by a second wave corresponding to the Co(I)/Co(0) couple. nih.gov The reversibility of these waves indicates stable electron transfer processes. The peak currents in the CV for immobilized CoTMPP complexes often show a nearly linear correlation with the scan rate, which is characteristic of surface-adsorbed species. researchgate.net

The kinetics of electron transfer can also be investigated. For example, studies on fluorinated cobalt porphyrins have shown that substituents on the porphyrin ring can significantly impact the electron transfer rates for the Co²⁺/Co³⁺ process. nih.gov This highlights that both electronic and conformational factors of the porphyrin ligand modulate the electron transfer kinetics of the central cobalt ion. nih.gov

Table 1: Redox Potentials of a Cobalt Tetraphenylporphyrin Analogue

| Redox Couple | Half-wave Potential (E₁/₂) vs. SCE | Description |

|---|---|---|

| Co(II)/Co(III) | +0.30 V | Metal-centered oxidation |

| Por²⁻/Por¹⁻ | +0.98 V | Porphyrin-centered oxidation |

| Co(II)/Co(I) | -0.91 V | Metal-centered reduction |

| Co(I)/Co(0) | -2.05 V | Metal-centered reduction |

Data obtained for meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) in 0.1 M nBu₄NBF₄/DMF. nih.gov

Differential Pulse Voltammetry (DPV) for Detailed Redox Potentials

Differential Pulse Voltammetry (DPV) is another electrochemical technique that offers higher sensitivity and better resolution of redox peaks compared to cyclic voltammetry, making it well-suited for obtaining precise redox potentials of CoTMPP. DPV experiments on Cobalt(II) tetraphenylporphyrin complexes have been performed to clearly distinguish between different redox events. researchgate.net This technique is particularly useful in separating closely spaced redox peaks and in determining the formal potentials of the various electron transfer reactions that CoTMPP can undergo. The resulting voltammograms provide detailed information on the metal- and ligand-centered redox processes, which is crucial for understanding the catalytic mechanisms.

Electrocatalytic Oxygen Reduction Reaction (ORR)

This compound has been identified as an effective electrocatalyst for the oxygen reduction reaction (ORR). The mechanism of this reaction can proceed through different pathways, leading to distinct products.

Two-Electron Pathway to Hydrogen Peroxide Production

In certain conditions, the electrocatalytic reduction of oxygen by CoTMPP predominantly follows a two-electron pathway, resulting in the formation of hydrogen peroxide (H₂O₂). researchgate.netrsc.org This is often observed when the catalyst is adsorbed onto an electrode surface. researchgate.net For instance, in neutral solutions and within a low potential polarization range, the ORR catalyzed by CoTMPP adsorbed on a graphite electrode was found to be a two-electron process that produces H₂O₂. researchgate.net Kinetic studies using the rotating disk electrode (RDE) technique have supported this finding, indicating that the reduction from O₂ to H₂O₂ is a key step. researchgate.net The intrinsic nature of the Co(II) center in CoTMPP is suggested to favor this 2-electron transfer pathway. researchgate.net The competitive coordination of water to the cobalt center can, however, inhibit the catalytic reaction. nih.gov

Four-Electron Pathway to Water Production

While the two-electron pathway is common, CoTMPP can also catalyze the more efficient four-electron reduction of oxygen directly to water (H₂O). researchgate.net This pathway is particularly dominant in the high potential polarization range in neutral solutions. researchgate.net The ability to switch between the two- and four-electron pathways is a significant feature of CoTMPP's catalytic behavior. Furthermore, the design of more complex catalyst structures, such as cofacial cobalt bisporphyrins, has been shown to promote the four-electron reduction of oxygen to water efficiently. princeton.edu These specialized structures can facilitate the necessary steps for the complete reduction of O₂.

Influence of Support Materials on ORR Activity and Selectivity

For example, decorating carbon nanotubes (CNTs) with CoTMPP has been shown to create a nanohybrid catalyst with high performance for the two-electron reduction of O₂ to H₂O₂ in acidic conditions. rsc.org This CoTMPP/CNT hybrid demonstrated a high H₂O₂ selectivity of over 95% and excellent stability. rsc.org The carbon support not only provides a large surface area for catalyst dispersion but can also facilitate fast electron delivery to the active cobalt porphyrin sites.

Similarly, when CoTMPP is adsorbed on a graphite electrode, the support material influences the reaction pathway. researchgate.net The interaction between the support and the catalyst can affect the electronic properties of the cobalt center and the adsorption of oxygen, thereby directing the reaction towards either the two-electron or four-electron pathway. The choice of support material is therefore a crucial factor in designing efficient CoTMPP-based electrocatalysts for the ORR.

Kinetic Measurements and Durability Studies in ORR Environments

The electrocatalytic performance of this compound (CoTMPP) for the Oxygen Reduction Reaction (ORR) has been extensively evaluated through kinetic measurements and durability studies. Techniques such as cyclic voltammetry (CV) and the rotating disk electrode (RDE) are commonly employed to investigate the kinetics of the ORR catalyzed by CoTMPP adsorbed on graphite electrodes. researchgate.net Kinetic parameters derived from RDE experiments help in elucidating the reaction pathways and efficiencies. researchgate.net

Studies on CoTMPP supported on high-surface-area carbon materials like Black Pearls (BP) have provided insights into its kinetic activity. The kinetic current density is a key metric used to assess performance. For instance, the Tafel slope, which provides information about the reaction mechanism, has been determined for plasma-treated CoTMPP/BP catalysts. researchgate.net A Tafel slope of 38 mV/dec has been reported, offering insights into the rate-determining steps of the oxygen reduction process. researchgate.net

The durability of CoTMPP-based catalysts is crucial for their practical application in devices like metal-air batteries and fuel cells. researchgate.netcanada.ca When fabricated into carbon particle-based air cathodes, CoTMPP has demonstrated considerably improved performance and stability. researchgate.net Pyrolysis of CoTMPP, often in the presence of other elements like sulfur or iron, is a common strategy to enhance both activity and long-term stability. researchgate.net Heat-treated CoTMPP on carbon supports is recognized as a highly active and stable material for oxygen electroreduction in acidic environments. capes.gov.br These treatments aim to create robust Co–N₄ centers embedded within a carbon matrix, which are believed to be the active sites. researchgate.net

Interactive Table: Kinetic Parameters for ORR with CoTMPP-based Catalysts

Mechanistic Insights into Electrocatalytic Oxygen Activation

The mechanism of oxygen activation and reduction at CoTMPP centers has been a subject of detailed investigation. The reaction pathway can proceed via two main routes: a direct four-electron pathway reducing O₂ to H₂O, or a two-electron pathway that produces hydrogen peroxide (H₂O₂) as an intermediate. researchgate.net The selectivity between these pathways is a critical aspect of catalyst performance.

The pH of the electrolyte plays a significant role in the reaction mechanism, influencing the redox potentials of the cobalt centers and the oxygen reduction process itself. researchgate.net The structure of the Co-based active site is crucial for determining selectivity. By appropriately designing the catalyst structure, it is possible to favor either the 2e⁻ or the 4e⁻ pathway. researchgate.net For CoTMPP, the formation of Co–N₄ centers, particularly after heat treatment, is considered essential for achieving high activity in the electroreduction of oxygen. researchgate.netcapes.gov.br

Electrocatalytic Carbon Dioxide Reduction (CO2RR)

Selective Conversion to Carbon Monoxide

Cobalt porphyrins, including CoTMPP, have been identified as effective molecular catalysts for the electrochemical reduction of carbon dioxide (CO₂RR), showing a high selectivity for carbon monoxide (CO). nist.govresearchgate.netnih.gov When immobilized on electrode surfaces, these catalysts can achieve CO production with high faradaic efficiency (FE). For example, cobalt protoporphyrin, a related compound, has been shown to convert CO₂ to CO with a faradaic efficiency well above 90%, and in some cases reaching 98%, in an aqueous electrolyte. nih.govnih.gov The reaction occurs at a relatively low overpotential of 0.5 V. researchgate.netnih.gov While CO is the primary product, trace amounts of other C1 products like methane (CH₄) can sometimes be observed as by-products. researchgate.netnih.gov

Interactive Table: Performance of Cobalt Porphyrins in CO₂RR to CO

Influence of Peripheral Substituents and their Charge on CO2RR Activity and Selectivity

The peripheral substituents on the porphyrin macrocycle significantly influence the electronic properties of the central cobalt atom and, consequently, the catalyst's activity and selectivity in CO₂RR. researchgate.netnorthwestern.edu Modifying the porphyrin ligand is a key strategy for tuning catalytic performance. northwestern.edu

Introducing amino (–NH₂) substituents to the porphyrin frame has been shown to enhance electrocatalytic activity. northwestern.edu This enhancement is attributed to the electron-donating nature of the amino groups, which can affect the electronic environment of the cobalt center and facilitate key steps in the catalytic cycle. northwestern.edu Conversely, the introduction of electron-withdrawing groups, such as C₆F₅, can alter the interaction with CO₂. researchgate.net For cobalt corroles, which are structurally related to porphyrins, complexes with electron-withdrawing substituents showed weaker interactions with CO₂, as indicated by a lack of an anodic shift in the Co(II)/Co(I) redox couple upon CO₂ addition. researchgate.net This suggests that electron-donating groups are generally more beneficial for activating the CO₂ molecule at the cobalt center. researchgate.netnorthwestern.edu

Dual Active Site Approaches in CO2RR Catalysis

A promising strategy to enhance the efficiency of CO₂RR is the design of catalysts with dual active sites. northwestern.eduscholaris.ca In the context of substituted cobalt porphyrins, this approach involves utilizing both the central cobalt metal and a functional group on the periphery of the ligand to participate in the reaction. northwestern.edu The introduction of amino substituents onto the porphyrin ring provides a clear example of this concept. northwestern.eduscholaris.ca

Mechanistic Investigations of CO2 Binding and Reduction Pathways

The mechanism of CO₂ reduction by cobalt porphyrins is a multi-step process involving both electron and proton transfers. northwestern.edu The catalytic cycle is generally initiated by the electrochemical reduction of the central metal ion. The Co(II) center is first reduced to the more electron-rich Co(I) state. nih.govresearchgate.net This Co(I) species is widely identified as the active state for binding and activating the CO₂ molecule. nist.govresearchgate.net

Catalytic Oxidation and Radical Transfer Reactions

This compound, a versatile metalloporphyrin complex, demonstrates significant catalytic activity in a range of oxidative and radical transfer reactions. Its utility stems from the cobalt center's ability to cycle through different oxidation states, facilitating single-electron transfer processes that are central to these transformations.

Cobalt(II) tetrakis(4-methoxyphenyl)porphyrin serves as an effective catalyst for the selective oxidation of various organic substrates. It is recognized for its role in the oxidation of amines and has been investigated for the oxidation of hydrocarbons such as toluene (B28343) and cyclohexane. chemicalbook.comnih.govresearchgate.net The catalytic process typically involves the activation of an oxidant, such as molecular oxygen, to generate a high-valent cobalt-oxo species that subsequently transfers an oxygen atom to the substrate.

In a related application, the analogous cobalt(II)-tetraphenylporphyrin (CoTPP) complex has been shown to catalyze the Wacker-type oxidation of styrenes to the corresponding ketones with high selectivity. chemistryviews.org This reaction proceeds under ambient conditions in the presence of a silane as a reducing agent and air as the oxidant. The proposed mechanism involves the formation of a cobalt-hydride intermediate, which then participates in a hydrogen atom transfer to the styrene. chemistryviews.org The resulting radical reacts with molecular oxygen, leading to the ketone product and regeneration of the catalyst. chemistryviews.org The efficiency of these catalytic systems can be enhanced by immobilizing the cobalt porphyrin complex on solid supports like zinc oxide, which has been shown to increase catalytic activity and reusability for toluene oxidation. researchgate.net

Table 1: Catalytic Oxidation of Styrene Derivatives using a Cobalt Porphyrin Catalyst This table illustrates the efficiency of a cobalt-tetraphenylporphyrin complex in the Wacker-type oxidation of various styrene substrates to their corresponding ketones.

| Substrate (Styrene Derivative) | Product (Ketone) | Yield (%) |

| Styrene | Acetophenone | High |

| 4-Fluorostyrene | 4'-Fluoroacetophenone | High |

| 4-Chlorostyrene | 4'-Chloroacetophenone | High |

| 4-Bromostyrene | 4'-Bromoacetophenone | High |

| 4-Methoxystyrene | 4'-Methoxyacetophenone | High |

| Methyl 4-vinylbenzoate | Methyl 4-acetylbenzoate | High |

Data derived from studies on cobalt-tetraphenylporphyrin catalyzed styrene oxidation. chemistryviews.org

Cobalt porphyrin complexes are established catalysts for group transfer reactions involving carbene and nitrene radicals. nih.govresearchgate.netrsc.org These reactions provide powerful methods for synthesizing a wide variety of cyclic and acyclic compounds, including the formation of cyclopropanes and aziridines, as well as C-H insertion products. nih.govuva.nl The core of these metallo-radical reactions is a single-electron transfer from the cobalt(II) center to the carbene or nitrene precursor. researchgate.netuva.nl This generates a highly reactive cobalt(III)-carbene or cobalt(III)-nitrene radical intermediate. nih.govnih.gov

Unlike classical two-electron pathways, these radical intermediates react via stepwise, single-electron mechanisms. uva.nlnih.gov For instance, in the aziridination of styrene, the cobalt-nitrene radical adds to the double bond to form a γ-alkyl radical intermediate, which then undergoes a nearly barrierless ring closure to yield the aziridine product and regenerate the cobalt(II) catalyst. nih.gov The electronic structure of these key intermediates has been a subject of detailed investigation, with studies confirming their doublet (S = 1/2) ground states and significant radical character on the carbene or nitrene moiety. nih.govchemrxiv.org The use of precursors like iodonium ylides can lead to the formation of unique bis-carbenoid species through reversible modification of the cobalt porphyrin catalyst. uva.nlnih.gov

In recent years, this compound has emerged as a superior catalyst in photoredox and metal-hydride hydrogen atom transfer (MHAT) reactions. organic-chemistry.org These methods have proven to be powerful for the functionalization of unsaturated bonds, such as those in alkenes, dienes, and allenes. nih.govshenvilab.org In a dual catalytic system involving a photocatalyst, this compound facilitates the generation of a cobalt-hydride (Co-H) intermediate. organic-chemistry.orgchemrxiv.org

Under visible light irradiation, this Co-H species can transfer a hydrogen atom to an organic substrate, like a diene, to generate a transient allyl radical. organic-chemistry.orgresearchgate.net This radical can then be intercepted by another catalyst, for example, a titanium complex, to form a nucleophilic species that reacts with an aldehyde to form homoallylic alcohols with excellent regio- and diastereoselectivity. organic-chemistry.org This photochemical MHAT strategy represents a sustainable and efficient method for complex molecule synthesis under mild conditions, achieving high yields. organic-chemistry.org Mechanistic studies have confirmed that the transfer of the hydrogen atom from the cobalt hydride to the substrate is a key step in the catalytic cycle. nih.govresearchgate.net

Table 2: Performance of this compound in Photoredox MHAT This table summarizes the key features of a dual catalytic system for the crotylation of aldehydes using 1,3-butadiene, highlighting the effectiveness of this compound (CoPor).

| Feature | Description | Reference |

| Catalyst | This compound (CoPor) | organic-chemistry.org |

| Co-catalyst | 4CzIPN (photocatalyst), Titanium complex | organic-chemistry.org |

| Reaction Type | Radical Crotylation via Photoredox MHAT | organic-chemistry.org |

| Substrates | Aldehydes, 1,3-Butadiene | organic-chemistry.org |

| Key Intermediate | Cobalt-hydride (Co-H) | organic-chemistry.orgchemrxiv.org |

| Outcome | High yields (up to 93%) of homoallylic alcohols | organic-chemistry.org |

| Selectivity | Excellent regio- and diastereoselectivity | organic-chemistry.org |

Ligand Binding and Activation Studies (e.g., Nitric Oxide)

This compound is a valuable platform for studying the binding and activation of small molecules, with nitric oxide (NO) being a prominent example. chemicalbook.com The interaction between cobalt porphyrins and NO is of significant interest due to its relevance in biological systems and catalysis. mdpi.comnih.gov

Studies on the analogous cobalt(II) tetraphenylporphyrin show that it readily binds with nitric oxide to form a stable square-pyramidal complex, [Co(TPP)(NO)]. rsc.org This initial adduct can further react with another molecule of NO. This sequential binding is a unique characteristic of this system. rsc.org Such studies are crucial for understanding how the porphyrin ligand environment modulates the electronic structure and reactivity of the coordinated NO molecule. This knowledge is instrumental in designing catalysts for NO transformation and developing sensors. sdu.dk The ability of cobalt porphyrins to interact with NO has also been explored in biological contexts, where they can modulate the production of nitric oxide by inhibiting nitric oxide synthase (iNOS) activity. nih.govtmu.edu.tw

Theoretical and Computational Studies of Cobalt Tetramethoxyphenylporphyrin Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate electronic properties and reactivity of metalloporphyrins, including cobalt tetramethoxyphenylporphyrin (CoTMPP). These computational methods provide valuable insights into the behavior of these molecules at an atomic level, complementing experimental findings.

Elucidation of Electronic Structures and Spin States

DFT calculations have been instrumental in characterizing the electronic structure and determining the ground spin states of cobalt porphyrin complexes. nih.govfigshare.com For many cobalt(II) porphyrins, DFT correctly predicts the ground spin state. researchgate.net However, for certain complex cases, particularly those involving radical species or multiple unpaired electrons, standard DFT methods may provide a simplified or broken-symmetry description of the true multireference electronic state. nih.govamazonaws.com In such instances, DFT can approximate the state as a mixture of pure spin states. nih.gov

For example, in studies of related cobalt tetraphenylporphyrin (B126558) (CoTPP) complexes with carbene and nitrene radicals, DFT calculations initially indicated doublet (S = 1/2) ground states for the mono- and bis-nitrene radical species. figshare.comchemrxiv.org While these findings were largely consistent with more advanced methods for the mononitrene complex, the bisnitrene complex was later shown by multireference calculations to possess a quartet (S = 3/2) ground state. figshare.comchemrxiv.org This highlights the importance of choosing the appropriate computational method for the specific system under investigation.

The electronic configuration of these complexes, as determined by DFT, often involves the d-orbitals of the cobalt center and the π-orbitals of the porphyrin ring and axial ligands. For instance, the electronic structure of a cobalt(III)-carbene radical complex was described as (dxy)2(dyz+Cpy)2(dxz)2(Cpy−dyz)1α(dz2−Cσ)0(dx2−y2)0 according to DFT calculations. nih.gov

Prediction of Inductive and Electrostatic Effects of Peripheral Substituents on Catalytic Activity

The peripheral substituents on the porphyrin ring, such as the methoxy (B1213986) groups in CoTMPP, can significantly influence the electronic properties and, consequently, the catalytic activity of the complex. DFT calculations are employed to predict these effects. The electron-donating or electron-withdrawing nature of the substituents alters the electron density at the cobalt center, which in turn affects its ability to bind and activate substrates.

While direct computational studies focusing solely on the inductive and electrostatic effects of the methoxy groups in CoTMPP are not extensively detailed in the provided search results, the principles are well-established. It is understood that these peripheral groups can modulate the redox potential of the cobalt center and influence the stability of catalytic intermediates.

Analysis of Catalytic Intermediates and Transition States in Redox Reactions

DFT calculations are crucial for mapping out the potential energy surfaces of catalytic reactions, allowing for the identification and characterization of key intermediates and transition states. This is particularly valuable for understanding the mechanisms of redox reactions catalyzed by cobalt porphyrins, such as CO₂ reduction. nih.gov

In the context of related cobalt porphyrin-catalyzed reactions, DFT has been used to locate minima on the potential energy surface corresponding to catalytic intermediates in different spin states. amazonaws.com For instance, in the reaction of [Co(TPP)] with a carbene precursor, minima for the doublet and quartet spin states of the resulting carbene radical complex were located using DFT. amazonaws.com The analysis of the geometric and electronic structures of these intermediates and the transition states connecting them provides a detailed picture of the reaction pathway.

Multireference Quantum Chemical Methods (e.g., NEVPT2-CASSCF)

While DFT is a workhorse in computational chemistry, for systems with strong electron correlation or nearly degenerate electronic states, more sophisticated multireference methods are necessary for an accurate description. nih.gov Methods like N-electron valence state perturbation theory (NEVPT2) combined with complete active space self-consistent field (CASSCF) provide a more rigorous treatment of the electronic structure. nih.govamazonaws.com

Investigation of Ground State Wavefunctions and Multireference Contributions

For certain cobalt porphyrin complexes, particularly those with open-shell electronic structures, the ground state wavefunction may have significant contributions from multiple electronic configurations (multireference character). nih.gov In these situations, single-reference methods like DFT can be inadequate. nih.govamazonaws.com

NEVPT2-CASSCF calculations have been pivotal in revisiting the electronic structures of cobalt porphyrin radical complexes previously studied with DFT. nih.govfigshare.comchemrxiv.org For example, while DFT suggested a doublet ground state for a cobalt porphyrin bisnitrene complex, NEVPT2-CASSCF calculations revealed it to be a quartet ground state with a thermally accessible "broken-symmetry" doublet excited state. nih.govfigshare.comchemrxiv.org These advanced calculations showed that the doublet state itself has a significant multireference character. nih.gov

The following table summarizes the ground state and energy differences for selected cobalt porphyrin radical complexes as determined by DFT and NEVPT2-CASSCF calculations.

| Complex | Method | Ground State | ΔG°₂₉₈ K (kcal mol⁻¹) (Quartet - Doublet) |

| [CoIII(TPP)(•CHCO₂Et)] | DFT | Doublet | +28.2 |

| NEVPT2-CASSCF(11,10) | Doublet | +32.3 | |

| [CoIII(TPP)(•NNs)] | DFT | Doublet | +10.9 |

| NEVPT2-CASSCF(13,10) | Doublet | +56.6 | |

| [CoIII(TPP•)(•NNs)₂] | NEVPT2-CASSCF(13,10) | Quartet | -1.4 |

Data sourced from references nih.govamazonaws.comchemrxiv.org.

Accurate Determination of Bond Orders and Spin Density Distributions

Multireference methods like NEVPT2-CASSCF provide a more accurate picture of bonding and electron distribution in complex systems compared to DFT. nih.gov For instance, in the study of cobalt porphyrin carbene and nitrene radical complexes, NEVPT2-CASSCF calculations indicated a higher degree of radical character on the carbene or nitrene moiety and a lower cobalt-carbon/nitrogen bond order than predicted by DFT. figshare.comchemrxiv.org

The distribution of spin density, which indicates the location of unpaired electrons, is also more reliably determined with these advanced methods. In the [CoIII(TPP)(•CHCO₂Et)] complex, NEVPT2-CASSCF calculations showed a significantly higher spin density on the carbene fragment and a negligible spin density on the cobalt atom, differing from the DFT results. amazonaws.com

The table below presents a comparison of spin density distribution and bond orders calculated by DFT and NEVPT2-CASSCF for a cobalt porphyrin carbene radical complex.

| Parameter | DFT (ROKS) | NEVPT2-CASSCF(11,10) |

| Spin Density on Carbene Carbon | 0.50 | 0.76 (on C) |

| Spin Density on Cobalt | 0.16 (α-spin excess) | 0.02 (β-spin) |

| Co-C Bond Order | 1.21 | 0.98 |

Data sourced from references nih.govamazonaws.com.

These findings underscore the importance of employing multireference quantum chemical methods for a precise understanding of the electronic structure and reactivity of challenging cobalt porphyrin systems.

Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD) for Solvent Effects

The intricate interplay between a solute and its surrounding solvent molecules is a cornerstone of chemical reactivity and molecular behavior. For complex systems like this compound (CoTMPP), understanding the explicit role of the solvent in modulating its electronic structure and, consequently, its reactivity, requires sophisticated computational approaches. Quantum Mechanical Charge Field Molecular Dynamics (QMCF MD) has emerged as a powerful first-principles-based simulation technique to probe these interactions with high fidelity.

The QMCF MD methodology is a hybrid quantum mechanical/molecular mechanical (QM/MM) approach that circumvents the need for pre-parametrized force fields for the solute-solvent interactions. nih.gov In this framework, the system is partitioned into a quantum mechanical (QM) region, encompassing the solute of interest (CoTMPP), and a molecular mechanical (MM) region for the bulk solvent. A key feature of the QMCF MD method is the use of a flexible and adaptive charge field for the QM atoms, which is derived from the QM wave function at each simulation step. This allows for a more accurate description of polarization and charge transfer effects, which are often crucial in solute-solvent interactions. nih.govresearchgate.net

While direct QMCF MD simulation data for this compound is not yet prevalent in published literature, extensive studies on related cobalt porphyrin systems in aqueous solutions provide a robust framework for understanding the expected solvent effects and the insights that can be gleaned from such simulations. nih.govresearchgate.net

QMCF MD simulations performed on unsubstituted cobalt porphyrins in aqueous solution have revealed detailed insights into the hydration structure around the central cobalt ion. nih.govresearchgate.net These studies show that the oxidation state and spin state of the cobalt ion significantly influence the coordination geometry and the dynamics of the surrounding water molecules.

For instance, in simulations of Co(II)-porphyrin, a five-fold square pyramidal coordination is typically observed, with the cobalt ion coordinated to the four nitrogen atoms of the porphyrin ring and one axial water molecule. nih.gov In contrast, low-spin Co(III)-porphyrin in an aqueous environment tends to exhibit a stable hexa-coordinated structure. nih.gov The presence of the methoxy groups on the phenyl rings of CoTMPP is expected to modulate the electronic properties of the central cobalt ion through inductive and resonance effects. This, in turn, would influence the strength of the interaction with axial water ligands.

The table below, derived from QMCF MD simulations of unsubstituted cobalt porphyrins, illustrates the type of structural data that can be obtained. These values provide a baseline for predicting the behavior of CoTMPP in solution.

| Parameter | Co(II)-Porphyrin (unsubstituted) | Co(III)-Porphyrin (low-spin, unsubstituted) |

| Coordination Number | 5 (Square pyramidal) | 6 (Octahedral) |

| Axial Water Ligands | 1 | 2 |

This table presents data for unsubstituted cobalt porphyrins as a reference for the expected structural characteristics of CoTMPP in an aqueous environment.

The four methoxy groups in CoTMPP introduce several factors that would affect its solvation profile compared to unsubstituted cobalt porphyrin. These electron-donating groups can influence the charge distribution across the entire porphyrin macrocycle. This altered electronic landscape would, in a QMCF MD simulation, be reflected in the dynamically changing charge field of the CoTMPP molecule, leading to a different organization of the surrounding solvent molecules.

Furthermore, the methoxy groups themselves can participate in hydrogen bonding with protic solvents like water. This would likely lead to a more structured and potentially more stable solvation shell around the periphery of the molecule, in addition to the direct interactions with the cobalt center.

The solvent environment can significantly impact the reactivity of CoTMPP. For example, in catalytic applications, the accessibility of the cobalt center to reactants is a critical factor. A well-defined solvation shell, as can be characterized by QMCF MD, might sterically hinder or, conversely, pre-organize reactants for a favorable reaction pathway.

Theoretical studies on related cobalt tetraphenylporphyrins have shown that the electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is sensitive to the surrounding medium. rsc.org QMCF MD simulations can provide a dynamic picture of how the fluctuating solvent environment modulates these frontier orbitals in CoTMPP, offering insights into its spectroscopic properties and chemical reactivity.

The following table illustrates the kind of electronic property data that can be extracted from computational studies, here shown for a related β-methoxyphenyl substituted porphyrin, which can be compared with future QMCF MD results for CoTMPP.

| Compound | HOMO-LUMO Gap (eV) |

| H₂TPP(p-CH₃O-Ph)₂ | 2.08 |

| H₂TPP(m-CH₃O-Ph)₂ | 2.13 |

| H₂TPP(m,p-CH₃O-Ph)₂ | 2.22 |

Data from DFT calculations on related β-methoxyphenyl substituted free-base porphyrins, indicating the influence of methoxy group positioning on the electronic structure. rsc.org TPP refers to tetraphenylporphyrin.

Supramolecular Chemistry and Self Assembly of Cobalt Tetramethoxyphenylporphyrin Systems

Principles of Porphyrin-Based Supramolecular Assemblies

The spontaneous organization of porphyrin molecules, including CoTMPP, into ordered aggregates is governed by a delicate balance of non-covalent interactions and coordinative bonding. These forces dictate the final architecture and properties of the resulting supramolecular material.

Non-covalent interactions are the primary driving forces behind the self-assembly of porphyrin-based systems. These interactions, although individually weak, collectively guide the formation of stable, multi-dimensional structures.

π-π Stacking: The large, aromatic macrocycle of porphyrins facilitates significant π-π stacking interactions. These interactions are crucial in the formation of columnar or layered aggregates. nih.govrsc.org In these arrangements, the porphyrin planes stack on top of one another, typically with an offset to minimize repulsion, at distances characteristic of van der Waals or π-stacking interactions (≈3.5 Å). acs.org The energy of these interactions can range from -0.5 to -2.0 kcal mol⁻¹, providing substantial stabilization to the assembly. rsc.org Theoretical calculations show that even slight translations or rotations between stacked porphyrin molecules can identify distinct local energy minima, guiding the system into well-defined geometries. acs.org The methoxy (B1213986) groups on the phenyl rings of CoTMPP can influence the electronic nature of the porphyrin ring, subtly modulating the strength and geometry of these π-π interactions.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding onto the porphyrin periphery is a powerful strategy for directing self-assembly. rsc.orgdeepdyve.com While CoTMPP itself lacks strong hydrogen-bonding donors, derivatives with hydroxyl or carboxyl groups demonstrate how these directional interactions can lead to the formation of robust 2D and 3D networks. rsc.orgrsc.org For instance, studies on tetra(4-carboxyphenyl)porphyrin (TCPP) show that hydrogen bonds between the carboxylic acid groups can create stable, grid-like sheets. rsc.org These principles are directly applicable to functionalized versions of CoTMPP, where such interactions can be engineered to control the assembly process with high precision. rsc.org

Hydrophobic Effects: In aqueous environments, the hydrophobic nature of the large porphyrin macrocycle plays a significant role. Porphyrin molecules tend to aggregate to minimize their contact with water, a process driven by an increase in the entropy of the surrounding water molecules. This effect, combined with π-π stacking, leads to the formation of H-aggregates (face-to-face stacks) and J-aggregates (offset stacks). nih.gov

| Interaction Type | Description | Typical Energy (kcal/mol) | Key Structural Influence |

|---|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. Involves electrostatic and van der Waals forces. | -0.5 to -2.0 rsc.org | Formation of columnar (1D) and layered (2D) structures. nih.gov |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | -3.0 to -10.0 | Creates highly ordered, directional networks and frameworks. deepdyve.comrsc.org |

| Hydrophobic Effect | Tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. | Variable (Entropy-driven) | Promotes aggregation and formation of H- and J-type aggregates in water. nih.gov |

The cobalt(II) center in CoTMPP is capable of coordinating with one or two additional ligands along the axis perpendicular to the porphyrin plane. This metal-ligand axial coordination is a powerful tool for constructing discrete multi-porphyrin systems and extended coordination polymers. The coordination changes the geometry around the cobalt center from square-planar to square-pyramidal or octahedral. mdpi.com

The choice of axial ligand can profoundly influence the properties of the assembly. For example, diatomic molecules like nitric oxide (NO) and carbon monoxide (CO) can bind to the cobalt center. rsc.org Density functional theory (DFT) calculations on Co-tetraphenylporphyrin (CoTPP) show that NO binds strongly, tilting away from the axial direction and completely quenching the spin state of the cobalt center. rsc.org In contrast, CO binds more weakly and in a linear fashion, with a spin polarization of ~1μB remaining at the CoTPP. rsc.org Pyridine (B92270) and its derivatives are also common axial ligands. Studies have shown that the coordination of pyridine to a cobalt porphyrin can be initiated by photo-induced electron transfer, leading to an increase in the cobalt's coordination number from four to five. rsc.org This binding can also shift the reduction potential of the cobalt center.

| Axial Ligand | Cobalt Porphyrin System | Binding Characteristics | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | CoTPP on Au(111) | Strong binding (1.2–1.7 eV), ~60° tilt, spin-state switching. | rsc.org |

| Carbon Monoxide (CO) | CoTPP on Au(111) | Weak binding (0.4–0.8 eV), linear coordination, partial spin polarization remains. | rsc.org |